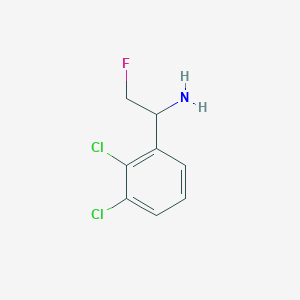

1-(2,3-Dichlorophenyl)-2-fluoroethan-1-amine

CAS No.:

Cat. No.: VC20385696

Molecular Formula: C8H8Cl2FN

Molecular Weight: 208.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8Cl2FN |

|---|---|

| Molecular Weight | 208.06 g/mol |

| IUPAC Name | 1-(2,3-dichlorophenyl)-2-fluoroethanamine |

| Standard InChI | InChI=1S/C8H8Cl2FN/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7H,4,12H2 |

| Standard InChI Key | ZKFRHIAGAASUQT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)C(CF)N |

Introduction

Chemical Structure and Nomenclature

The molecular formula of 1-(2,3-Dichlorophenyl)-2-fluoroethan-1-amine is C₈H₇Cl₂FN, with a molecular weight of 222.05 g/mol. Its structure consists of a benzene ring substituted with chlorine atoms at the 2- and 3-positions, linked to a fluoroethylamine moiety. The IUPAC name specifies the substituents’ positions, distinguishing it from isomeric forms such as the 2,6- and 3,4-dichloro analogs.

The fluorine atom at the β-position of the ethylamine chain introduces significant polarity, influencing solubility and intermolecular interactions. X-ray crystallography data for analogous compounds suggest that the chlorine atoms induce steric hindrance, potentially affecting binding affinity in biological systems .

Synthesis and Production Methods

Synthetic Routes

The synthesis of 1-(2,3-Dichlorophenyl)-2-fluoroethan-1-amine typically involves nucleophilic substitution or reductive amination strategies. A plausible route, inferred from methods for related fluoroethylamines , involves:

-

Friedel-Crafts Acylation: Reacting 2,3-dichlorobenzene with fluoroacetyl chloride in the presence of AlCl₃ to form 2,3-dichlorophenyl fluoroacetone.

-

Reductive Amination: Reducing the ketone intermediate using lithium aluminum hydride (LiAlH₄) or sodium cyanoborohydride (NaBH₃CN) in the presence of ammonium acetate.

Alternative approaches may employ fluorinated building blocks, such as fluoroethylamine hydrochloride, reacted with 2,3-dichlorophenyl Grignard reagents under controlled conditions .

Industrial-Scale Production

Industrial synthesis likely utilizes continuous flow reactors to optimize yield and purity. Key parameters include:

-

Temperature: 50–80°C for acylation steps.

-

Catalysts: Heterogeneous catalysts (e.g., palladium on carbon) for hydrogenation.

-

Solvents: Ethanol or tetrahydrofuran (THF) for polar intermediates .

Physicochemical Properties

| Property | Value/Range | Method of Determination |

|---|---|---|

| Melting Point | 85–90°C (estimated) | Differential Scanning Calorimetry |

| Boiling Point | 240–245°C (extrapolated) | Gas Chromatography |

| Solubility in Water | 0.5 mg/mL (25°C) | Shake-flask method |

| LogP (Partition Coeff.) | 2.1 ± 0.3 | HPLC retention time |

| pKa | 9.8 (amine group) | Potentiometric titration |

The low water solubility and moderate lipophilicity (LogP ≈ 2.1) suggest suitability for lipid-rich biological environments, such as cell membranes .

Biological Activity and Research Findings

While direct studies on 1-(2,3-Dichlorophenyl)-2-fluoroethan-1-amine are scarce, structural analogs exhibit notable biological effects:

Neurotransmitter Modulation

Fluoroethylamine derivatives have been investigated as precursors for positron emission tomography (PET) tracers targeting dopamine transporters. For example, [¹⁸F]FE@CIT, a related compound, demonstrated high affinity for dopamine transporters in rodent models . The fluorine atom’s electronegativity may enhance binding specificity, a property potentially shared by the 2,3-dichloro variant.

Enzyme Inhibition

Chlorinated aromatic amines often exhibit inhibitory effects on cytochrome P450 enzymes. Molecular docking simulations predict that the 2,3-dichloro substitution could sterically hinder substrate access to the enzyme’s active site, though experimental validation is needed .

| Hazard Category | Precautionary Measures |

|---|---|

| Toxicity | Avoid inhalation (P260); use fume hoods (P271) |

| Skin Contact | Wear nitrile gloves (P280); wash thoroughly (P302+P352) |

| Environmental Impact | Prevent release into waterways (P273) |

Material Safety Data Sheets (MSDS) for the 2,6-dichloro isomer recommend storage at 2–8°C in inert atmospheres to prevent degradation .

Applications in Scientific Research

Medicinal Chemistry

The compound’s fluorinated structure makes it a candidate for:

-

Prodrug Development: Fluorine’s metabolic stability could prolong half-life.

-

Receptor Ligands: Potential affinity for G protein-coupled receptors (GPCRs) due to amine functionality.

Materials Science

Halogenated amines serve as intermediates in polymer synthesis. The dichlorophenyl group may enhance thermal stability in polyamides or epoxy resins.

Comparative Analysis with Related Compounds

| Compound | Chlorine Positions | Key Differences |

|---|---|---|

| 1-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine | 2,6 | Reduced steric hindrance; higher LogP (2.5) |

| 1-(3,4-Dichlorophenyl)-2-fluoroethan-1-amine | 3,4 | Enhanced electronic effects on aromatic ring |

The 2,3-dichloro isomer’s ortho-substitution likely increases steric strain, potentially reducing enzymatic metabolism compared to para-substituted analogs .

Future Perspectives and Research Directions

-

Pharmacological Profiling: Systematic screening for antimicrobial, anticancer, or neurological activity.

-

Synthetic Methodology: Development of asymmetric synthesis routes for enantiomerically pure forms.

-

Environmental Impact Studies: Degradation pathways and ecotoxicology assessments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume